BE“GHE Foundational & Exploratory

Check Availability & Pricing

The Open-Chain Architect: A Technical Guide to
Bafilomycin D

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: bafilomycinD

Cat. No.: B1264129

Executive Summary

Bafilomycin D (CAS: 98813-13-9) is a specialized plecomacrolide antibiotic produced by
Streptomyces species (e.g., S. griseus, S. sp.[1][2] YIM56209).[1][3] While its congener,
Bafilomycin Al, is the gold standard for Vacuolar H+-ATPase (V-ATPase) inhibition, Bafilomycin
D represents a distinct structural subclass.[1]

Unlike the hemiketal-cyclized side chain of Bafilomycin A1, Bafilomycin D is characterized by
an open-chain polyene side arm.[1] This structural divergence imparts unique stability profiles
and altered binding kinetics to the V-ATPase

domain, making it a critical tool for researchers investigating the structure-activity relationships
(SAR) of macrolide inhibitors.[1]

Structural Anatomy & Physicochemical Profile[1][3]

[4]
Chemical Identity

Bafilomycin D is a 16-membered macrolactone featuring a tetraene system within the ring and
a linear, poly-functionalized side chain.[1]
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Property Specification

(32,5E,7R,8S,9S,11E,13E,15S,16R)-16-

[(1S,2R,3S,5E,7S,8R)-2,8-dihydroxy-1,3,7,9-
IUPAC Name tetramethyl-4-oxo-5-decen-1-yl]-8-hydroxy-3,15-

dimethoxy-5,7,9,11-tetramethyl-

oxacyclohexadeca-3,5,11,13-tetraen-2-one

Molecular Formula

Molecular Weight 604.82 g/mol

Multiple chiral centers (7R, 8S, 9S, 15S, 16R,

Stereochemistry etc.); specific rotation is critical for biological
activity.[1][3][41[5]
. Soluble in DMSO, Methanol, Ethanol, DMF.[1][2]
Solubility )
[5] Insoluble in water.[1]
Appearance White to pale yellow solid/powder.[1]

The "Open-Chain" Distinction

The defining feature of Bafilomycin D is the absence of the tetrahydropyran (hemiketal) ring
found in Bafilomycin Al.[1]

» Bafilomycin Al: The side chain contains a
-hydroxy-
-keto moiety that cyclizes to form a six-membered hemiketal ring.[1]

» Bafilomycin D: The side chain remains linear (open).[1][2] It contains a C4-ox0 group and a
C2-hydroxyl group that do not cyclize, often due to specific unsaturation (C5-C6 double
bond) or stereochemical constraints preventing the hemiketal formation.[1]

Structural Visualization (DOT)

The following diagram illustrates the hierarchical relationship and structural divergence within
the Bafilomycin family.
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Figure 1: Structural divergence of Bafilomycin D arising from the common polyketide scaffold.

[1]

Mechanism of Action: V-ATPase Inhibition[1][4][5][6]
[7][8]

Bafilomycin D acts as a potent inhibitor of the Vacuolar

-ATPase (V-ATPase), a multi-subunit enzyme responsible for acidifying intracellular
compartments (lysosomes, endosomes).[1]

Binding Dynamics

e Target: The

domain (membrane-spanning sector), specifically the interface of the c-subunits (proteolipid
ring).[1]
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« Interaction: The macrolactone ring binds hydrophobically to the transmembrane helices of
the c-ring.[1]

» Effect: This binding sterically hinders the rotation of the c-ring relative to the subunit a,
thereby halting proton translocation.[1][4]

e Potency vs. Al: While Bafilomycin Al is often cited with a

in the low nanomolar range (<10 nM), Bafilomycin D exhibits variable potency depending on
the cell line, often ranging from 10-100 nM.[1] The open side chain alters the binding affinity
slightly but retains high selectivity for V-ATPase over P-type ATPases.[1]

Experimental Protocols (Self-Validating)

Protocol 1: Structural Verification (Differentiation from
Al)

Objective: To confirm the identity of Bafilomycin D and ensure it has not degraded or cyclized
into an Al-like analog.[1]

Methodology: Comparative

-NMR

e Solvent: Dissolve 0.5 mg of sample in 500

L of

(Methanol-d4) or

e Acquisition: Run a standard 500 MHz proton spectrum.
» Diagnostic Signals (The Checkpoint):
o Bafilomycin Al: Look for the hemiketal proton signal (typically a multiplet around

3.5 - 4.0 ppm corresponding to the methine in the tetrahydropyran ring) and the specific
shifts of the isopropyl group attached to the ring.[1]
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o Bafilomycin D:[1][2][3][5][6][7] Confirm the absence of the hemiketal ring signals.[1] Look
for distinct olefinic protons in the side chain (C5-C6 alkene) around

5.5 - 6.5 ppm, which differ in multiplicity due to the linear geometry.

o Validation: The integration of the methoxy groups (

~3.2-3.5 ppm) should remain consistent (two -OCH3 groups).[1]

Protocol 2: V-ATPase Inhibition Assay (Functional
Validation)

Objective: To quantify the bioactivity of Bafilomycin D using a pH-sensitive probe (Acridine
Orange or LysoTracker).[1]

Reagents:

HelLa or MCF-7 cells.[1]

Bafilomycin D (Stock: 10

M in DMSO).[1]

Acridine Orange (AO) (Stock: 5 mg/mL).[1]

Fluorescence Microplate Reader (Ex/Em: 490/530 nm for green, 490/650 nm for red).[1]

Workflow:

Seeding: Plate cells at

cells/well in a 96-well plate. Incubate 24h.

o Treatment: Treat cells with Bafilomycin D in a dose-response curve (0, 1, 10, 50, 100, 500
nM).[1] Include Bafilomycin A1 (100 nM) as a positive control.[1]

¢ Incubation: Incubate for 1 hour at 37°C.

» Staining: Add Acridine Orange (final conc. 5
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g/mL) for 15 mins.

e Wash: Wash 3x with PBS to remove background AO.[1]
e Read: Measure fluorescence.

o Mechanism:[1][4][5][8][9] AO accumulates in acidic lysosomes (protonated form) and
fluoresces Red.[1] In neutral cytosol, it fluoresces Green.[1]

o Readout: V-ATPase inhibition leads to lysosomal alkalinization.[1]
o Calculation: Calculate the Red/Green ratio.

o Pass Criteria: Bafilomycin D treated wells must show a statistically significant decrease in
the Red/Green ratio compared to vehicle (DMSO) control, indicating loss of lysosomal
acidity.[1]

Pathway Visualization

The following diagram details the cellular impact of Bafilomycin D inhibition on the autophagic
flux.

V-ATPase Complex o

(VO Domain)

idification
o argo Degradation
jormal Flux roteolysis,
Il ion
Flux Arrest
Accumulation of
Autophagosomes
Autophagosome (Cellular Stress)

Click to download full resolution via product page

Figure 2: Mechanism of Bafilomycin D-induced autophagy arrest via V-ATPase blockade.[1]
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e Werner, G., et al. (1984).[1] Metabolic products of microorganisms. 224.[1] Bafilomycins, a
new group of macrolide antibiotics.[1] Production, isolation, chemical structure and biological
activity.[1][3][10][11][12] The Journal of Antibiotics.[1][3]

¢ BioAustralis. (n.d.).[1] Bafilomycin D Specifications. Retrieved February 2, 2026, from [Link]
[1]

« Bowman, E. J., et al. (1988).[1] Bafilomycins: A class of inhibitors of membrane ATPases
from microorganisms, animal cells, and plant cells.[1] Proceedings of the National Academy
of Sciences.[1][13]

o Dr. A. Kretschmer. (1985).[1][7] The structure of novel insecticidal macrolides: bafilomycin D
and E, and oxhygrolidin. Agricultural and Biological Chemistry.[1][2][7][10][11][12][13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [The Open-Chain Architect: A Technical Guide to
Bafilomycin D]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1264129#what-is-the-chemical-structure-of-
bafilomycin-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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